molecular formula C21H18Cl2N2O2 B7547733 2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide

2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide

Cat. No. B7547733
M. Wt: 401.3 g/mol
InChI Key: HLWQDOUOZCORDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is expressed in various tissues, including the brain, heart, and immune cells. DPA-714 has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research.

Mechanism of Action

DPA-714 binds to 2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide with high affinity, leading to the activation of downstream signaling pathways. This results in the modulation of various cellular processes, including the regulation of mitochondrial function, apoptosis, and inflammation. DPA-714 has also been shown to enhance the uptake of cholesterol by mitochondria, which can have implications in various diseases, including Alzheimer's disease.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects, including the modulation of mitochondrial function, apoptosis, and inflammation. DPA-714 has also been shown to enhance the uptake of cholesterol by mitochondria, which can have implications in various diseases, including Alzheimer's disease. Additionally, DPA-714 has been shown to modulate the immune response, making it a potential therapeutic agent for various immune-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA-714 in lab experiments is its high affinity for 2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide, which allows for the selective modulation of various cellular processes. Additionally, DPA-714 has low toxicity and is well-tolerated in vivo, making it a safe tool for studying this compound. However, one limitation of using DPA-714 is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are various future directions for the use of DPA-714 in scientific research. One potential area of application is in the study of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. DPA-714 has been shown to modulate mitochondrial function and enhance the uptake of cholesterol by mitochondria, which can have implications in these diseases. Additionally, DPA-714 has been shown to modulate the immune response, making it a potential therapeutic agent for various immune-related diseases. Further research is needed to fully understand the potential applications of DPA-714 in these areas.

Synthesis Methods

DPA-714 can be synthesized using a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-bromo-1-(4-(pyridin-2-ylmethoxy)phenyl)ethanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the acetylation of the amine group with acetic anhydride.

Scientific Research Applications

DPA-714 has been widely used in scientific research for its ability to selectively bind to 2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide. This compound is involved in various cellular processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been shown to modulate these processes, making it a valuable tool for studying the role of this compound in various diseases.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O2/c22-19-9-6-16(11-20(19)23)12-21(26)25-13-15-4-7-18(8-5-15)27-14-17-3-1-2-10-24-17/h1-11H,12-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWQDOUOZCORDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)CNC(=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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